
S-Adenosyl-DL-methionine
Overview
Description
S-Adenosyl-DL-methionine (Ademetionine) is a derivative of methionine’s intermediate metabolite, Ademetionine, and plays a critical role in methylation processes as a co-substrate for DNA and protein methyltransferases . Structurally, it consists of methionine linked to adenosine via a sulfonium bond (molecular formula: C₁₅H₂₂N₆O₅S; molecular weight: 398.44 g/mol) . Unlike its enantiomer S-Adenosyl-L-methionine (SAMe), the DL-form is a racemic mixture, which may influence its biological activity and applications.
This compound has been studied in marine biology for its role in inducing larval settlement in Mytilopsis sallei mussels, enhancing byssus thread production and foot protein gene expression (e.g., FP4 and FP5) at 10–20 µM concentrations . At higher doses (>50 µM), it exhibits acute toxicity, limiting its therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ademetionine can be synthesized through the reaction of L-methionine with adenosine triphosphate (ATP) in the presence of the enzyme methionine adenosyltransferase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C. The reaction proceeds as follows:
L-methionine+ATP→S-adenosyl-L-methionine+phosphate+diphosphate
Industrial Production Methods
Industrial production of ademetionine often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce methionine adenosyltransferase, which catalyzes the formation of ademetionine from methionine and ATP . The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain high-purity ademetionine.
Chemical Reactions Analysis
Types of Reactions
Ademetionine undergoes several types of chemical reactions, including:
Transmethylation: Ademetionine donates a methyl group to various substrates, such as nucleic acids, proteins, and lipids.
Transsulfuration: Ademetionine is converted to S-adenosylhomocysteine, which is then hydrolyzed to homocysteine.
Aminopropylation: Ademetionine is involved in the synthesis of polyamines, such as spermidine and spermine, which are important for cell growth and differentiation.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Enzymes: Methionine adenosyltransferase, S-adenosylhomocysteine hydrolase, and various methyltransferases.
Cofactors: ATP, folate, and vitamin B12.
Conditions: Physiological pH (7.0-7.5) and temperature (37°C).
Major Products
The major products formed from these reactions include:
S-adenosylhomocysteine: Formed during transmethylation reactions.
Homocysteine: Produced from the hydrolysis of S-adenosylhomocysteine.
Polyamines: Such as spermidine and spermine, formed during aminopropylation.
Scientific Research Applications
Neuropsychiatric Disorders
SAMe has been extensively studied for its potential therapeutic effects on neuropsychiatric disorders such as depression and Alzheimer's disease. Clinical trials have demonstrated that SAMe supplementation can alleviate symptoms of major depressive disorder, showing efficacy comparable to conventional antidepressants after a build-up period of 1-2 months . Additionally, its role in promoting neuronal health and function suggests potential benefits in treating neurodegenerative diseases.
Liver Health
SAMe is utilized in treating chronic liver diseases, including alcoholic liver disease and non-alcoholic fatty liver disease. Research indicates that SAMe supplementation can improve liver function markers and enhance overall hepatic health . A meta-analysis involving multiple randomized controlled trials highlighted its effectiveness in improving liver function in patients with chronic liver conditions .
Cancer Research
Emerging studies suggest that SAMe may play a role in cancer therapy by modulating methylation patterns associated with tumor suppression and promotion. Its influence on DNA methylation could potentially be harnessed to develop novel cancer treatments .
Methyltransferase Reactions
SAMe is crucial in enzymatic reactions mediated by methyltransferases, which are essential for the biosynthesis of various natural products. Recent advancements have focused on engineering methyltransferases to enhance their activity and substrate specificity, enabling the production of valuable compounds through microbial fermentation processes .
Chemoenzymatic Synthesis
Innovative methods for the chemoenzymatic synthesis of SAMe analogs have been developed to overcome stability issues associated with the compound. These techniques allow for the modification of biomolecules such as proteins and nucleic acids, expanding the utility of SAMe in biochemical research .
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Neuropsychiatric Disorders | PMC5794704 | SAMe showed promise in treating major depressive disorder and Alzheimer's disease. |
Liver Health | PLOS ONE | Improvement in liver function markers observed with SAMe supplementation. |
Cancer Research | PMC543840 | Potential modulation of DNA methylation patterns linked to tumor suppression. |
Methyltransferase Reactions | RSC Publishing | Enhanced activity of engineered methyltransferases using SAMe as a co-factor. |
Mechanism of Action
Ademetionine exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and membrane fluidity . Ademetionine is also involved in the synthesis of polyamines, which are essential for cell growth and differentiation . Additionally, it plays a role in the transsulfuration pathway, leading to the production of glutathione, a potent antioxidant that protects cells from oxidative stress .
Comparison with Similar Compounds
S-Adenosyl-L-Methionine (SAMe)
Structural Differences: SAMe is the biologically active L-enantiomer, whereas S-Adenosyl-DL-methionine is a racemic mixture. This stereochemical distinction impacts receptor specificity and metabolic pathways. Biological Activity:
- SAMe is a methyl donor in human physiology, critical for neurotransmitter synthesis (e.g., serotonin) and joint health. It is clinically used for depression, osteoarthritis, and liver disorders .
- In contrast, this compound is primarily used in research settings, such as marine larval studies, due to its narrower therapeutic index . Applications: SAMe’s therapeutic applications are well-documented, while this compound remains experimental .
DL-Methionine
Role as a Precursor: DL-Methionine (CAS 59-51-8) is a racemic mixture of D- and L-methionine. It serves as a precursor for S-Adenosylmethionine biosynthesis and is widely used in animal feed due to its cost-effectiveness compared to pure L-methionine . Efficacy: In broiler diets, DL-Methionine demonstrates 73% higher bioefficacy than methionine hydroxy analogue-free acid (MHA-FA) on an equimolar basis .
Methionine Hydroxy Analogue-Free Acid (MHA-FA)
Biopotency : MHA-FA shows 60–64% efficacy relative to DL-Methionine in weight gain and feed conversion, making it a less efficient alternative in poultry nutrition .
α-Methyl-DL-Methionine
Applications : This racemic analog is used in enzymology to study stereospecific reactions. It acts as a substrate or inhibitor depending on the enzyme system, highlighting its utility in mechanistic studies .
Cyclic-di-GMP and NAD+
Comparative Activity: In M. sallei larval settlement, this compound, cyclic-di-GMP, and NAD+ act as co-inducers but target distinct foot protein genes. For example:
- NAD+ upregulates FP2, FP3, FP4, and FP5.
- Cyclic-di-GMP activates FP2 and FP5.
- This compound specifically enhances FP4 and FP5 expression .
S-Adenosylhomocysteine
Metabolic Role: A byproduct of methylation reactions, S-Adenosylhomocysteine accumulates in high-methionine diets and regulates homocysteine metabolism. It serves as a feedback inhibitor of SAMe-dependent processes .
Data Tables
Table 1: Comparative Analysis of Methionine-Related Compounds
Research Findings
- Gene Expression: this compound upregulates FP4 and FP5 genes in M. sallei larvae, whereas NAD+ affects a broader range (FP2, FP3, FP4, FP5) .
- Toxicity Thresholds: Both this compound and NAD+ induce larval settlement optimally at 10–20 µM but cause mortality at >50 µM .
- Metabolic Adaptation: High dietary methionine (3%) increases hepatic S-Adenosylmethionine and S-Adenosylhomocysteine levels, disrupting methylation homeostasis .
Biological Activity
S-Adenosyl-DL-methionine (SAM) is a crucial biological compound that plays a significant role in various biochemical processes, particularly in methylation reactions. This article delves into the biological activity of SAM, highlighting its mechanisms, therapeutic applications, and recent research findings.
Overview of this compound
SAM is a sulfonium compound derived from methionine and adenosine triphosphate (ATP). It serves as a principal methyl donor in biological systems, participating in methylation reactions that modify DNA, RNA, proteins, and small molecules. This process is essential for regulating gene expression, protein function, and cellular signaling pathways.
Methylation Reactions : SAM acts as a substrate for methyltransferases, enzymes that transfer methyl groups to various biomolecules. This methylation is crucial for controlling gene expression through epigenetic modifications such as DNA methylation and histone modification .
Transsulfuration Pathway : SAM also plays a role in the transsulfuration pathway, which is vital for the synthesis of cysteine from homocysteine. This pathway is important for maintaining cellular redox balance and detoxifying harmful metabolites .
Therapeutic Applications
SAM has been investigated for its therapeutic potential in various conditions:
- Depression and Mood Disorders : SAM has been used as a treatment for depression, with studies indicating its effectiveness in improving mood and alleviating symptoms .
- Liver Health : Research shows that SAM supplementation can alleviate liver damage caused by alcohol and other hepatotoxic agents. It has been suggested as a potential treatment for chronic liver diseases due to its role in enhancing liver function and reducing inflammation .
- Joint Health : SAM is marketed as a dietary supplement to support joint health, particularly in osteoarthritis patients. Its anti-inflammatory properties contribute to pain relief and improved joint function .
Recent Research Findings
Recent studies have provided insights into the complex biological activities of SAM:
- Excess SAM and Methylation Disruption : A study revealed that excess SAM can disrupt circadian rhythms rather than enhance methylation processes. This finding suggests that while SAM is critical for many biological functions, its overabundance can lead to adverse effects by being catabolized into toxic metabolites like methylthioadenosine (MTA) .
- Bioavailability Challenges : Despite its therapeutic promise, SAM's bioavailability when taken orally is relatively low. Studies indicate that only 0.58% to 1.04% of orally administered SAM reaches systemic circulation compared to intravenous administration. This limitation raises questions about the efficacy of oral supplementation in clinical settings .
- Cellular Transport Mechanisms : Research has highlighted the need to understand SAM's transport across cell membranes better. Proposed mechanisms suggest that MTA may facilitate indirect transport of SAM into cells, influencing various cellular processes including inflammation and metabolism .
Case Studies
Several case studies illustrate the practical applications of SAM:
- Case Study 1 : A randomized clinical trial involving patients with major depressive disorder showed significant improvements in mood scores after treatment with SAM compared to placebo controls .
- Case Study 2 : In patients with chronic liver disease, SAM supplementation resulted in improved liver function tests and reduced symptoms of hepatotoxicity, supporting its use as a therapeutic agent for liver health .
Table 1: Summary of Biological Activities of this compound
Table 2: Bioavailability of this compound
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing S-Adenosyl-DL-methionine in research settings?
- Methodological Answer : Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation (exact mass: 398.44 g/mol; molecular formula: C₁₅H₂₂N₆O₅S), and high-performance liquid chromatography (HPLC) for purity assessment . Stability testing under controlled conditions (e.g., -20°C for powder, -80°C for solutions) is critical to prevent degradation during analysis .
Q. What is the biochemical role of this compound in methylation processes, and how can its activity be assayed in vitro?
- Methodological Answer : As a methyl donor, it participates in DNA, protein, and small-molecule methylation. In vitro assays include:
- Radiolabeled Transfer Assays : Using ³H- or ¹⁴C-labeled this compound to quantify methyl group transfer .
- Enzymatic Assays : Coupling with methyltransferases (e.g., catechol-O-methyltransferase) and measuring reaction products via LC-MS .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include:
- Solubility : Soluble in DMSO (10 mg/mL) but unstable in aqueous solutions; use freshly prepared buffers .
- Stability : Degrades rapidly at room temperature; store lyophilized powder at -20°C and solutions at -80°C .
- Decomposition Products : Monitor for sulfoxides and adenine derivatives under oxidative conditions .
Advanced Research Questions
Q. How can researchers mitigate the instability of this compound during experimental procedures?
- Methodological Answer :
- Storage Optimization : Use argon-flushed vials and avoid freeze-thaw cycles .
- Stabilizing Additives : Include antioxidants (e.g., dithiothreitol) or adjust pH to 3–5 in buffers .
- Real-Time Monitoring : Employ LC-MS to track degradation products and adjust protocols dynamically .
Q. What chemoenzymatic strategies are available for synthesizing this compound analogs, and how do they compare to chemical synthesis?
- Methodological Answer :
- Enzymatic Synthesis : Chlorinase SalL catalyzes the coupling of 5'-chloro-5'-deoxyadenosine with L-methionine, offering high regioselectivity and avoiding toxic byproducts .
- Chemical Synthesis : Traditional methods involve activating methionine with ATP analogs but suffer from low yields and purification challenges .
- Recommendation : Enzymatic routes are preferred for generating analogs with modified nucleobases or sulfonium groups .
Q. How can variability in studies on this compound’s therapeutic mechanisms (e.g., in depression or liver toxicity) be addressed?
- Methodological Answer :
- Model System Standardization : Use isogenic cell lines or genetically uniform animal models to reduce biological variability .
- Dosage Calibration : Pre-treat samples to quantify active this compound levels via LC-MS, as degradation can skew results .
- Mechanistic Controls : Include knockout models of methyltransferases (e.g., DNMTs) to isolate specific pathways .
Q. Contradictions and Resolution
Q. How should conflicting data on this compound’s efficacy in epigenetic studies be resolved?
- Methodological Answer :
- Source Analysis : Differences may arise from batch-to-batch instability or impurity profiles. Validate compound purity with orthogonal methods (e.g., NMR + HPLC) .
- Contextual Factors : Cell type-specific methylation enzyme expression can alter outcomes. Perform transcriptomic profiling alongside assays .
Q. Safety and Handling
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKEPWMEQBLKI-AIRLBKTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032019 | |
Record name | S-Adenosylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. | |
Record name | Ademetionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29908-03-0, 78548-84-2, 91279-78-6 | |
Record name | S-Adenosyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ademetionine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ademetionine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ademetionine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ademetionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-Adenosylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADEMETIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ADEMETIONINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ADEMETIONINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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